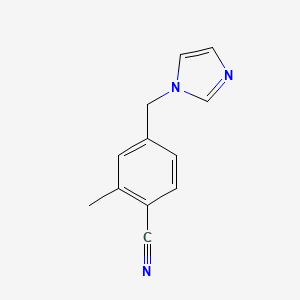

4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile

Vue d'ensemble

Description

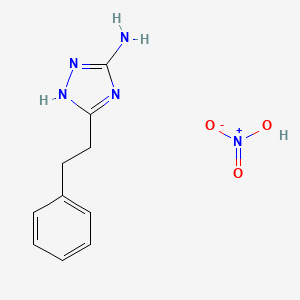

“4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “this compound”, is characterized by a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole and its derivatives are known to participate in a wide range of chemical reactions. They are used as important synthons in the development of new drugs . The specific chemical reactions involving “this compound” are not explicitly mentioned in the available literature.Applications De Recherche Scientifique

Overview

The compound "4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile" is associated with a class of chemicals that have found various applications in scientific research, particularly in the field of medicinal chemistry and materials science. While direct studies on this specific compound were not identified, insights can be drawn from research on related imidazole derivatives and their applications.

Imidazole Derivatives in Medicinal Chemistry

Imidazole and its derivatives have been extensively explored for their medicinal properties. They are a core structure in many pharmacologically active molecules, offering a wide range of therapeutic benefits. For example, imidazole derivatives exhibit antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory activities among others. These compounds have been employed in the development of drugs for treating various diseases due to their versatile biological activities and potential for structural modification to enhance efficacy and selectivity (Iradyan et al., 2009).

Imidazole-Based Corrosion Inhibitors

Another significant application of imidazole derivatives is in the field of corrosion inhibition. Imidazoline and its derivatives, closely related to imidazole, have been widely used as effective corrosion inhibitors. These compounds are known for their low toxicity, cost-effectiveness, and environmental friendliness. The presence of a heterocyclic ring with nitrogen atoms enables strong adsorption onto metal surfaces, providing a protective layer against corrosion. This application is particularly relevant in the petroleum industry, where these compounds are employed to prevent the corrosion of pipelines and other infrastructure (Sriplai & Sombatmankhong, 2023).

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The mode of action of imidazole derivatives is generally related to their interaction with various enzymes and receptors in the body .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

The wide range of biological activities exhibited by imidazole derivatives suggests that they can have diverse molecular and cellular effects .

Orientations Futures

Propriétés

IUPAC Name |

4-(imidazol-1-ylmethyl)-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-10-6-11(2-3-12(10)7-13)8-15-5-4-14-9-15/h2-6,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUOWSGFGSNUNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2C=CN=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2639721.png)

![2-{[1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2639723.png)

![2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2639729.png)

![Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2639732.png)

![N-(2-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2639734.png)

![3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one](/img/structure/B2639739.png)

![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2639743.png)